Lipophilicity and ADME Prediction
The lipophilicity of 1-Butyl-3-(2,3-dimethylphenyl)thiourea is distinct from its closest analogs. Its computed XLogP3 value is 3.1, which is approximately 0.8 log units higher than that of the non-methylated analog, 1-butyl-3-phenylthiourea (XLogP3 = 2.3) [1]. This quantifiable difference indicates a significantly higher lipophilicity for the 2,3-dimethylphenyl derivative, a property that can dramatically influence membrane permeability, tissue distribution, and protein binding in biological assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 1-Butyl-3-phenylthiourea, XLogP3 = 2.3 |
| Quantified Difference | Δ = 0.8 log units |
| Conditions | In silico calculation |
Why This Matters
This difference in lipophilicity is a critical selection criterion for researchers optimizing lead compounds for cellular permeability or in vivo distribution.
- [1] PubChem. Compare: CID 23027967 (1-Butyl-3-(2,3-dimethylphenyl)thiourea) vs. CID 74198 (1-Butyl-3-phenylthiourea). View Source
